molecular formula C15H17BO4 B1501419 6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid CAS No. 1150114-57-0

6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid

Cat. No.: B1501419
CAS No.: 1150114-57-0
M. Wt: 272.11 g/mol
InChI Key: KQWMQSDRQNNXEN-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid (CAS: 1150114-57-0) is a naphthalene-derived boronic acid featuring a hydroxyl group at position 6, a tetrahydropyran (THP) ring at position 5, and a boronic acid moiety at position 2. The THP group likely acts as a protecting group for the hydroxyl during synthesis, enhancing stability and solubility in organic solvents.

Properties

IUPAC Name

[6-hydroxy-5-(oxan-2-yl)naphthalen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c17-13-7-4-10-9-11(16(18)19)5-6-12(10)15(13)14-3-1-2-8-20-14/h4-7,9,14,17-19H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWMQSDRQNNXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=C(C=C2)O)C3CCCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675019
Record name [6-Hydroxy-5-(oxan-2-yl)naphthalen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-57-0
Record name [6-Hydroxy-5-(oxan-2-yl)naphthalen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid generally involves:

  • Introduction of the boronic acid group onto a naphthalene ring system.
  • Functionalization at specific positions with hydroxy and tetrahydropyran substituents.
  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to install boronic acid moieties.
  • Protection/deprotection steps for sensitive functional groups such as hydroxy or tetrahydropyran rings.

Key Reaction Components and Conditions

  • Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], PdCl2(dppf)2, and related palladium catalysts are preferred for facilitating cross-coupling reactions involving boronic acids and aryl halides.
  • Bases: Metal carbonates like cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and sodium carbonate (Na2CO3) are commonly used to deprotonate boronic acids and activate coupling partners.
  • Solvents: Polar organic solvents such as ethanol, tetrahydrofuran (THF), dimethylformamide (DMF), and mixtures with water or toluene are employed to dissolve reactants and optimize reaction kinetics.
  • Temperature: Reactions are typically conducted at moderate to elevated temperatures ranging from ambient to 110 °C to promote efficient coupling.
  • Atmosphere: Inert atmospheres (nitrogen or argon) are maintained to prevent oxidation of sensitive reagents and catalysts.

Specific Preparation Routes

Palladium-Catalyzed Cross-Coupling

One prominent method involves the Suzuki-Miyaura coupling of a bromo-substituted naphthalene derivative with a boronic acid or boronate ester. For example, a 6-bromo-naphthalene precursor bearing a tetrahydropyran substituent can be coupled with a boronic acid under Pd(PPh3)4 catalysis in the presence of K2CO3 base in a mixed solvent system of ethanol, toluene, and water at 110 °C for 12 hours in an inert atmosphere. This method yields the desired boronic acid derivative in high yield (~86%) after workup, including filtration, solvent removal, and recrystallization (see Table 1).

Lithiation and Boronation

Another approach involves lithiation of a suitably substituted naphthalene intermediate at low temperatures (0 °C to -20 °C) using n-butyllithium in THF, followed by quenching with a boron electrophile to introduce the boronic acid group. This method requires precise temperature control and stoichiometry to avoid side reactions and achieve high regioselectivity.

Reduction and Functional Group Transformation

Reduction of esters or other precursors to alcohols (e.g., using borane-tetrahydrofuran complex) followed by subsequent functionalization steps can be employed to install hydroxy groups at specific positions on the naphthalene ring prior to boronic acid formation.

Reaction Optimization and Scale-Up Considerations

  • Use of cesium carbonate as a base can improve reaction rates and yields compared to other carbonates.
  • Choice of solvent mixtures (ethanol/water/toluene) balances solubility and facilitates phase separation during workup.
  • Maintaining an inert atmosphere is critical to prevent catalyst deactivation.
  • Reaction times from 10 to 48 hours are reported depending on substrate reactivity and temperature.
  • Post-reaction purification involves activated carbon treatment, filtration, solvent evaporation, and recrystallization to ensure product purity.

Data Table Summarizing Key Preparation Conditions

Parameter Condition/Value Notes
Catalyst Pd(PPh3)4 (2 mol%) Palladium tetrakis(triphenylphosphine)
Base K2CO3 (2 M aqueous solution, 2-4 equiv) Potassium carbonate used to activate boronic acid
Solvent Ethanol, toluene, water Mixed solvent system for solubility and reaction efficiency
Temperature 110 °C Elevated temperature for Suzuki coupling
Reaction Time 12 hours Ensures complete conversion
Atmosphere Nitrogen Inert atmosphere to prevent oxidation
Yield ~86% High yield after purification
Lithiation Temperature 0 °C to -20 °C For lithiation step prior to boronation
Boronation Reagent Boron electrophile (e.g., BH3-THF) Used for conversion of lithiated intermediate to boronic acid

Research Findings and Insights

  • The palladium-catalyzed Suzuki coupling remains the most efficient and scalable method for preparing boronic acid derivatives on complex aromatic systems such as naphthalene with sensitive substituents.
  • The use of tetrahydropyran as a protecting or substituent group requires careful choice of reaction conditions to avoid ring opening or degradation.
  • Lithiation-boronation sequences allow for regioselective introduction of boronic acid groups but require stringent temperature and reagent control.
  • Reduction of esters to alcohols prior to boronation can be achieved using borane-THF complexes, providing intermediates suitable for further functionalization.
  • The combination of polar solvents and bases enhances the solubility of reactants and intermediates, improving reaction kinetics and yield.
  • Purification steps involving activated carbon and recrystallization are critical to remove palladium residues and by-products, ensuring product purity suitable for further applications.

Biological Activity

6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid (CAS No. 1150114-57-0) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and interactions with biological targets.

Boronic acids, including this compound, are known to interact with diols and play a crucial role in the inhibition of enzymes such as proteases and glycosidases. The presence of the tetrahydropyran moiety enhances the compound's ability to form stable complexes with target biomolecules, potentially leading to significant biological effects.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer activity through various mechanisms, including:

  • Inhibition of Tumor Growth : Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Cancer Stem Cells : Certain boronic acid derivatives have been reported to suppress the growth of cancer stem cells, which are often responsible for tumor recurrence and metastasis.

Case Studies

  • In Vitro Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against ovarian and lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Synergistic Effects : Preliminary studies indicate that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy. This synergistic effect could lead to improved treatment outcomes for patients with resistant cancer types.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current research focuses on:

  • Absorption and Distribution : Investigations into how well this compound is absorbed in biological systems and its distribution within tissues are ongoing.
  • Metabolism and Excretion : Studies are needed to elucidate the metabolic pathways involved and how the compound is excreted from the body.

Comparative Analysis

PropertyThis compoundBoron-containing Compounds
Anticancer ActivityYesVaries
Mechanism of ActionEnzyme inhibitionEnzyme inhibition
CytotoxicityModerate to high against specific cancer linesVaries
Synergistic PotentialYesOften observed

Comparison with Similar Compounds

Boronic Acids with Tetrahydropyran Moieties

  • (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid (CAS: 1562245-02-6)

    • Structural Similarity : 0.99 (based on ).
    • Key Differences : Replaces the naphthalene core with an indazole ring. The indazole heterocycle may alter electronic properties and reactivity in cross-couplings compared to naphthalene systems.
    • Applications : Likely used in medicinal chemistry for targeting indazole-based bioactive molecules.
  • (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid (CAS: 2096334-81-3)

    • Structural Similarity : 0.92.
    • Key Differences : Includes a methyl group on the indazole ring, which could enhance steric hindrance and reduce reaction rates in couplings.

Naphthalene-Based Boronic Acids

  • Naphthalene-2-boronic Acid

    • Structural Features : Lacks the hydroxyl and THP groups of the target compound.
    • Reactivity : Simpler structure may lead to higher reactivity in Suzuki couplings but lower stability due to unprotected hydroxyl groups .
    • Applications : Widely used as a building block in aryl-aryl bond formations .
  • B1 (2-(6-Methoxynaphthalen-2-yl)benzo[d][1,3,2]dioxaborol-4-ol) Synthesis: Prepared via reflux of pyrogallol and 6-methoxynaphthalene in THF/ethanol . Key Differences: Contains a methoxy group instead of a hydroxyl and a cyclic boronate ester instead of a free boronic acid. This esterification may reduce water solubility but improve handling stability.

Heterocyclic Boronic Acids

  • 6-Hydroxypyridine-3-boronic Acid (CAS: 903899-13-8) Structural Features: Pyridine ring with hydroxyl and boronic acid groups.

Q & A

Q. What literature search strategies ensure comprehensive coverage of recent studies on this compound?

  • Methodological Answer :
  • Database Queries : Use CAS numbers, MeSH terms (e.g., "naphthalenes/chemistry"[Mesh]), and keywords like "tetrahydropyran boronic acid" in PubMed, TOXCENTER, and NIH RePORTER .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid
Reactant of Route 2
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6-Hydroxy-5-(tetrahydropyran-2-yl)naphthalene-2-boronic acid

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